![molecular formula C9H9NO4 B13134471 [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol](/img/structure/B13134471.png)
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of (4-nitrophenyl)acetaldehyde with a chiral epoxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while nucleophilic substitution can produce a variety of substituted alcohols and ethers .
Wissenschaftliche Forschungsanwendungen
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Wirkmechanismus
The mechanism of action of [(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in enzyme inhibition studies and the design of bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-(4-methoxyphenyl)oxiran-2-yl]methanol: This compound has a methoxy group instead of a nitro group, leading to different reactivity and applications.
[3-(4-chlorophenyl)oxiran-2-yl]methanol: The presence of a chlorine atom alters the compound’s electronic properties and reactivity.
Uniqueness
[(2R,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol is unique due to its combination of a nitrophenyl group and an oxirane ring, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
[(2R,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m1/s1 |
InChI-Schlüssel |
TVWSYFXHQPGITR-BDAKNGLRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]2[C@H](O2)CO)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


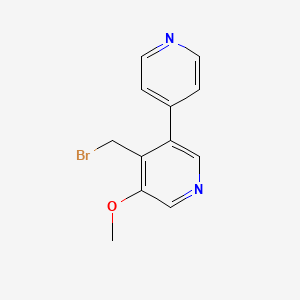
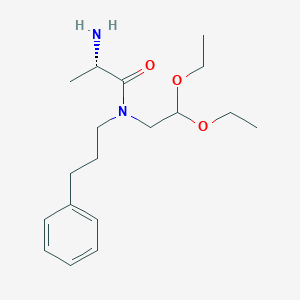
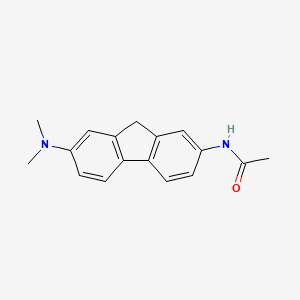
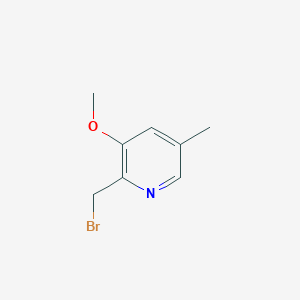
![tert-butyl (2R,6S)-12-methylsulfanyl-7,7-dioxo-7lambda6-thia-4,11,13-triazatricyclo[7.4.0.02,6]trideca-1(13),9,11-triene-4-carboxylate](/img/structure/B13134412.png)
![1,4,5-Trihydroxy-8-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13134413.png)
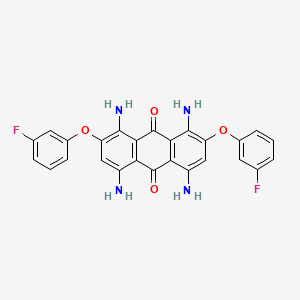
![ethyl N-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B13134427.png)
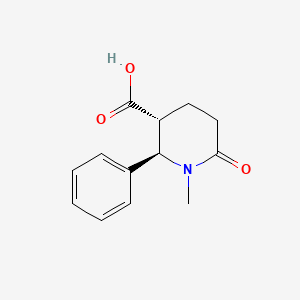
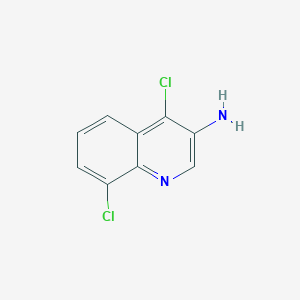
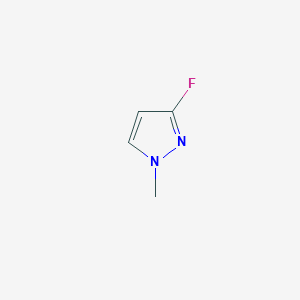
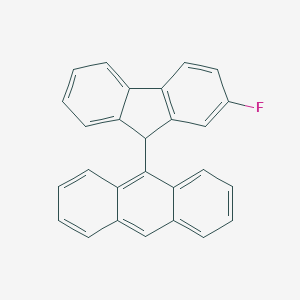
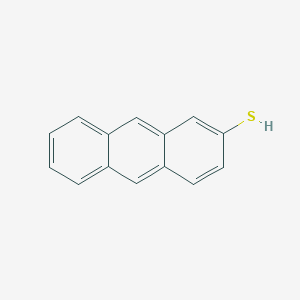
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B13134455.png)
